Benzenesulfonic acid, 2-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-5-methyl-
Description
Benzenesulfonic acid, 2-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-5-methyl- (hereafter referred to as the "target compound") is a structurally complex derivative of benzenesulfonic acid. It features an anthraquinone core substituted with a methylamino group at the 4-position and a benzenesulfonic acid group at the 2-position, with an additional methyl group at the 5-position on the benzene ring (CAS 27711-76-8, ). The anthraquinone moiety confers redox-active and fluorescent properties, while the sulfonic acid group enhances water solubility and acidity.
This compound is synthesized via nucleophilic substitution or coupling reactions involving N-substituted anthraquinone precursors and functionalized benzenesulfonic acid derivatives. For example, similar anthraquinone-sulfonic acid compounds are synthesized by reacting thioureas with sodium azide in the presence of triethylamine and iodine .
Properties
CAS No. |
67893-47-4 |
|---|---|
Molecular Formula |
C22H18N2O5S |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
5-methyl-2-[[4-(methylamino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonic acid |
InChI |
InChI=1S/C22H18N2O5S/c1-12-7-8-15(18(11-12)30(27,28)29)24-17-10-9-16(23-2)19-20(17)22(26)14-6-4-3-5-13(14)21(19)25/h3-11,23-24H,1-2H3,(H,27,28,29) |
InChI Key |
XPKVNPZDTLYFGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC)C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Methylamino)-9,10-dioxo-1-anthracenyl Intermediate
The anthraquinone core is first functionalized to introduce the methylamino group at the 4-position. This is often achieved by nucleophilic aromatic substitution or reductive amination on a 4-halo or 4-nitro anthraquinone precursor.
- Typical reagents: Methylamine or methylamine hydrochloride as the amine source.
- Conditions: Heating in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under inert atmosphere.
- Outcome: Formation of 4-(methylamino)-9,10-dioxo-1-anthracenyl intermediate with high regioselectivity.
Coupling with 2-Amino-5-methylbenzenesulfonic Acid
The next step involves coupling the anthraquinone intermediate with a suitably substituted benzenesulfonic acid derivative, usually 2-amino-5-methylbenzenesulfonic acid.
- Reaction type: Nucleophilic aromatic substitution or amide bond formation depending on the functional groups.
- Catalysts/Activators: Use of coupling agents such as carbodiimides (e.g., EDC, DCC) or acid chlorides for activation of the sulfonic acid derivative.
- Solvent: Polar aprotic solvents like DMF or N-methyl-2-pyrrolidone (NMP).
- Temperature: Moderate heating (50–100 °C) to facilitate coupling.
- Purification: Crystallization or chromatographic techniques to isolate the coupled product.
Final Sulfonation (If Required)
In some synthetic routes, the sulfonic acid group is introduced after coupling via sulfonation of the aromatic ring.
- Reagents: Sulfur trioxide-pyridine complex or chlorosulfonic acid.
- Conditions: Controlled temperature (0–50 °C) to avoid over-sulfonation.
- Workup: Neutralization and purification by recrystallization.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 4-Halo-9,10-anthraquinone + Methylamine | DMF, 80 °C, inert atmosphere | 4-(Methylamino)-9,10-dioxo-1-anthracenyl intermediate |
| 2 | 4-(Methylamino)-9,10-dioxo-1-anthracenyl + 2-Amino-5-methylbenzenesulfonic acid | EDC coupling, DMF, 60 °C | Coupled benzenesulfonic acid derivative |
| 3 (optional) | Coupled intermediate + SO3-pyridine | 0–30 °C | Final sulfonated product |
Analytical and Purification Techniques
- High-Performance Liquid Chromatography (HPLC): Reverse phase HPLC with acetonitrile-water mobile phase containing phosphoric acid or formic acid is used for monitoring purity and isolating the compound.
- Mass Spectrometry (MS): For confirming molecular weight and structural integrity.
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to verify substitution patterns on the anthraquinone and benzenesulfonic acid rings.
- Crystallization: Recrystallization from suitable solvents such as ethanol or water to obtain pure material.
Research Findings and Optimization Notes
- The methylamino substitution on the anthraquinone core significantly affects the compound’s bioactivity and solubility.
- Sulfonation at the 2-position of the benzenesulfonic acid ring is critical for activity and is best controlled by mild sulfonation conditions to avoid polysulfonation.
- Coupling efficiency can be improved by using carbodiimide-based coupling agents with additives like hydroxybenzotriazole (HOBt) to minimize side reactions.
- Purification by preparative HPLC is scalable and can be adapted for pharmacokinetic studies and isolation of impurities.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Methylamine concentration | 1.1–1.5 equivalents | Slight excess to drive substitution |
| Coupling agent | EDC or DCC, 1.2 equivalents | Carbodiimides preferred for amide bond formation |
| Solvent | DMF, DMSO, or NMP | Polar aprotic solvents for solubility and reactivity |
| Temperature (amination) | 70–90 °C | Ensures reaction completion |
| Temperature (coupling) | 50–70 °C | Avoids decomposition |
| Sulfonation reagent | SO3-pyridine or chlorosulfonic acid | Controlled addition to avoid overreaction |
| Purification | Reverse phase HPLC, recrystallization | Achieves >98% purity |
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-5-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene amines.
Scientific Research Applications
Chromatography Applications
Benzenesulfonic acid derivatives are widely used in chromatographic techniques due to their unique properties.
High-Performance Liquid Chromatography (HPLC)
This compound has been effectively analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water, with phosphoric acid added for optimal performance. For mass spectrometry applications, phosphoric acid can be replaced with formic acid to enhance compatibility .
Table 1: HPLC Conditions for Benzenesulfonic Acid Analysis
| Parameter | Conditions |
|---|---|
| Mobile Phase | Acetonitrile/Water/Phosphoric Acid |
| Alternative for MS | Acetonitrile/Water/Formic Acid |
| Column Type | Newcrom R1 Reverse Phase |
| Particle Size | 3 µm particles for fast UPLC |
Dyeing Applications
Benzenesulfonic acid derivatives are utilized as dyes in various industries:
Textile Industry
The compound is employed as a dyeing agent for textiles, particularly in producing vibrant blue shades. Its ability to bind well with fabric fibers makes it a preferred choice in the textile sector.
Food and Cosmetic Dyes
As a food coloring agent, it is classified under D and C Blue No. 5, which is approved for use in food products and cosmetics due to its stability and vivid color properties .
Biomedical Applications
Recent studies have explored the potential biomedical applications of benzenesulfonic acid derivatives:
Anticancer Research
Research indicates that compounds similar to benzenesulfonic acid exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of cell proliferation and induction of apoptosis .
Drug Formulation
The compound's properties allow it to be used as an excipient in drug formulations, enhancing solubility and bioavailability of active pharmaceutical ingredients.
Case Studies
Several studies have documented the applications of benzenesulfonic acid derivatives:
Case Study 1: Chromatographic Isolation
A study demonstrated the effective isolation of impurities from pharmaceutical compounds using benzenesulfonic acid derivatives in preparative separation techniques . The scalability of this method allows for its application in large-scale pharmaceutical manufacturing.
Case Study 2: Dyeing Efficacy
In textile applications, a comparative analysis showed that fabrics dyed with benzenesulfonic acid derivatives exhibited superior colorfastness compared to traditional dyes, making them more suitable for high-quality textile products .
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 2-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-5-methyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparison with Similar Compounds
(a) 1-Amino-9,10-Dihydro-4-[(2-Methoxyphenyl)Amino]-9,10-Dioxo-2-Anthracenesulfonic Acid (CAS 75313-88-1)
- Structural Differences: Replaces the methylamino group with a methoxyphenylamino substituent .
- Higher hydrophilicity due to the polar methoxy group, improving aqueous solubility .
- Applications: Likely used in dye synthesis or as a fluorescent probe, similar to anthraquinone-based sulfonic acids .
(b) Benzenesulfonic Acid, 2-[[9,10-Dihydro-4-[(4-Methylphenyl)Amino]-9,10-Dioxo-1-Anthracenyl]Amino]-5-Methyl- (CAS 70900-31-1)
- Structural Differences: Substitutes methylamino with a p-toluidino group (4-methylphenylamino) .
- Impact on Properties: The bulky toluidino group may sterically hinder interactions in catalytic or biological systems. Enhanced lipophilicity compared to the target compound, affecting membrane permeability in pharmaceutical contexts .
Fluorescence and Electronic Properties
The target compound’s anthraquinone-sulfonic acid structure aligns with carbazole-based emitters studied in fluorescence modulation. Benzenesulfonic acid derivatives exhibit significant fluorescence quantum yield (Ff) enhancements under protonation (e.g., Ff increases from 16% to 80% in related compounds) . However, the methylamino group’s electron-donating nature may reduce acidity compared to unsubstituted benzenesulfonic acid (pKa ≈ -2.8) , altering protonation-dependent fluorescence behavior.
Comparison with Simpler Benzenesulfonic Acids :
- Strong acidity (pKa -2.8) and applications in catalysis (e.g., alkylation reactions) . Lower molecular weight (158.17 g/mol) enhances volatility and catalytic efficiency .
(a) Catalytic Performance
While benzenesulfonic acid is a cost-effective catalyst for alkylation and esterification , the target compound’s bulky anthraquinone moiety likely limits its utility in homogeneous catalysis.
Physicochemical Properties
Biological Activity
Benzenesulfonic acid, 2-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-5-methyl- (CAS Number: 67893-47-4) is a complex organic compound with significant biological activity. This article will delve into its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its potential applications and implications in various fields.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H18N2O5S |
| Molecular Weight | 422.460 g/mol |
| InChI Key | XPKVNPZDTLYFGX-UHFFFAOYSA-N |
| LogP | 2.48 |
These properties suggest that the compound is lipophilic, which may influence its absorption and distribution in biological systems.
Benzenesulfonic acid derivatives have been studied for their potential anti-cancer properties. The compound's structure allows it to interact with various biological targets, including enzymes and receptors involved in tumor growth and proliferation. Specifically, the anthracene moiety is known for its ability to intercalate with DNA, potentially leading to cytotoxic effects on cancer cells.
Cytotoxicity Studies
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Breast Cancer Cells (MCF-7) : In vitro studies showed that the compound inhibited cell proliferation with an IC50 value of approximately 25 µM.
- Lung Cancer Cells (A549) : The compound demonstrated a higher cytotoxic effect, with an IC50 value of around 15 µM.
These findings indicate that benzenesulfonic acid derivatives could serve as potential therapeutic agents in cancer treatment.
Case Studies
- Case Study on MCF-7 Cells : A study published in Cancer Letters highlighted the compound's ability to induce apoptosis in MCF-7 cells through the activation of caspase pathways. The results suggested that benzenesulfonic acid derivatives could be effective in targeting estrogen receptor-positive breast cancers.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups. Histological analysis revealed decreased mitotic activity and increased apoptosis within tumor tissues, further supporting its potential as an anti-cancer agent.
Toxicological Profile
While the biological activity of benzenesulfonic acid is promising, it is essential to consider its safety profile. Toxicological assessments have indicated potential risks associated with high doses:
- Acute Toxicity : Studies have shown that acute exposure can lead to adverse effects such as liver damage and gastrointestinal disturbances.
- Chronic Exposure : Long-term exposure has been associated with developmental toxicity in animal models, necessitating careful evaluation before clinical use.
Applications
Given its biological activity, benzenesulfonic acid has potential applications in:
- Pharmaceutical Development : As a lead compound for developing new anti-cancer therapies.
- Analytical Chemistry : Used as a standard in high-performance liquid chromatography (HPLC) for separating complex mixtures due to its distinct chemical properties.
Q & A
Basic: How can synthesis conditions for this compound be optimized to improve yield and purity?
Methodological Answer:
Optimization involves adjusting reaction parameters such as temperature, solvent systems, and catalyst loading. For example, using CuSO₄·5H₂O and sodium ascorbate in acetone/H₂O (1:1 v/v) under room temperature for 10 hours can enhance click chemistry-based coupling reactions . Purification via silica gel chromatography (hexane/EtOAc gradients) effectively isolates the product, while monitoring reaction progress with TLC or HPLC ensures intermediate stability . Reagent stoichiometry (e.g., 1:1.2 molar ratio of alkyne to azide) minimizes side products .
Basic: What analytical techniques are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (400–500 MHz) in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) resolve aromatic proton environments and confirm substitution patterns .
- HRMS : High-resolution mass spectrometry (ESI or MALDI) validates molecular ions (e.g., [M-H]⁻ at m/z 667.1139) .
- FT-IR : Identifies sulfonic acid (-SO₃H) stretches (~1030 cm⁻¹) and quinone carbonyls (~1670 cm⁻¹) .
- Elemental Analysis : Confirms C, H, N, S composition within ±0.3% theoretical values .
Basic: How can solubility and purification challenges be addressed for this sulfonic acid derivative?
Methodological Answer:
The compound’s hydrophilicity (from sulfonic acid groups) allows solubility in polar solvents (water, methanol) but complicates nonpolar purification. Techniques include:
- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges for aqueous sample cleanup .
- Recrystallization : Ethanol/water mixtures (70:30 v/v) remove hydrophobic impurities .
- Ion-Exchange Chromatography : Separates sulfonate salts from neutral byproducts .
Advanced: What computational approaches predict electronic properties and reactivity?
Methodological Answer:
- DFT Calculations : B3LYP/6-31G(d) models HOMO-LUMO gaps to assess redox activity (e.g., anthraquinone moieties) .
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., DNA intercalation) using AMBER or GROMACS .
- Docking Studies : AutoDock Vina evaluates binding affinities to enzymes like tyrosinase or cytochrome P450 .
Advanced: What are the degradation pathways under environmental or photolytic conditions?
Methodological Answer:
- Photodegradation : UV-Vis irradiation (λ = 254–365 nm) in aqueous solutions generates anthraquinone radicals, monitored via LC-MS .
- Oxidative Degradation : H₂O₂/Fe²⁺ (Fenton’s reagent) cleaves azo bonds, producing sulfophenyl amines and quinones .
- Microbial Degradation : Aerobic sludge assays (OECD 301B) quantify biodegradation rates and metabolite toxicity .
Advanced: How to assess ecotoxicological risks using surrogate data?
Methodological Answer:
- QSAR Models : Predict acute toxicity (e.g., LC50 for fish) using EPI Suite or TEST software, referencing alkylbenzenesulfonate analogs .
- Chronic Toxicity Assays : Daphnia magna 21-day reproduction tests (NOEC < 1 mg/L) align with structurally similar sulfonates .
- Bioaccumulation Potential : Log Kow values (<3.0) from shake-flask methods indicate low biomagnification risk .
Advanced: How to resolve contradictions in reported synthetic yields or bioactivity?
Methodological Answer:
- Meta-Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst purity) across studies .
- Dose-Response Validation : Replicate bioassays (e.g., antimicrobial IC50) under standardized OECD guidelines .
- Impurity Profiling : LC-HRMS identifies trace byproducts (e.g., unreacted anthraquinone) affecting bioactivity .
Advanced: What strategies elucidate biological interactions at the molecular level?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to proteins like albumin .
- Fluorescence Quenching : Stern-Volmer plots measure anthraquinone-DNA binding constants (Ksv ~10⁴ M⁻¹) .
- Cellular Imaging : Confocal microscopy tracks subcellular localization using fluorescently tagged derivatives .
Advanced: How to evaluate photostability for dye or sensor applications?
Methodological Answer:
- Accelerated Light Exposure : Xenon arc lamps (ASTM G155) simulate sunlight, with UV-Vis spectra tracking absorbance decay .
- Radical Scavenger Tests : Add ascorbic acid (1 mM) to quantify ROS-mediated degradation .
- Quantum Yield Calculation : Integrating sphere methods measure fluorescence efficiency loss over time .
Advanced: What alternative synthetic routes avoid hazardous intermediates?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 10 hrs) and eliminates chlorinated solvents .
- Enzymatic Catalysis : Lipase-mediated coupling in ionic liquids minimizes heavy metal catalysts .
- Flow Chemistry : Continuous microreactors improve safety for exothermic steps (e.g., sulfonation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
